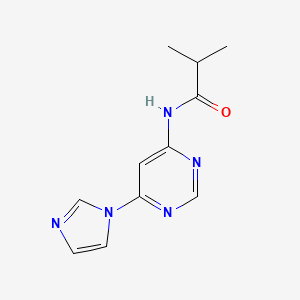
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide”, also known as PIP, is a bioactive compound showing therapeutic potential in different fields of research, including cancer and neurodegenerative diseases. It is a compound that belongs to the class of organic compounds known as phenylimidazoles .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been reported in the literature. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Wissenschaftliche Forschungsanwendungen
Enhancing Cellular Uptake of Polyamides
Pyrrole–imidazole (Py–Im) hairpin polyamides, related to N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide, demonstrate significant potential in modulating gene expression by disrupting protein–DNA interactions. Modifications, such as introducing an aryl group at the turn, have been shown to enhance their cellular uptake and biological activity significantly, potentially increasing their applicability as molecular probes or therapeutic agents (Meier, Montgomery, & Dervan, 2012).
Synthetic Approaches and Functionalizations
Imidazo[1,2-a]pyrimidines, a core structure related to the compound , have garnered attention for their versatility in synthetic chemistry. They are synthesized through various methodologies including multicomponent reactions and condensation reactions, highlighting their significance in developing new chemosynthetic strategies and drug development due to their broad applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).
Medicinal Chemistry and Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is recognized for its wide range of applications in medicinal chemistry, exhibiting properties such as anticancer, antimicrobial, and antiviral activities. Structural modifications of this scaffold have led to the discovery and development of novel therapeutic agents, underscoring the importance of this core structure in the synthesis of potential drug-like chemical libraries for biological screening (Deep et al., 2016).
Pharmacological Properties
Recent studies have shed light on the pharmacological properties of imidazo[1,2-a]pyridines, demonstrating their potential as enzyme inhibitors, receptor ligands, and anti-infectious agents. This highlights the versatility of the imidazo[1,2-a]pyrimidine scaffold in drug development and its potential for creating targeted therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).
Eigenschaften
IUPAC Name |
N-(6-imidazol-1-ylpyrimidin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8(2)11(17)15-9-5-10(14-6-13-9)16-4-3-12-7-16/h3-8H,1-2H3,(H,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSKQFSGNZXIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=NC=N1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

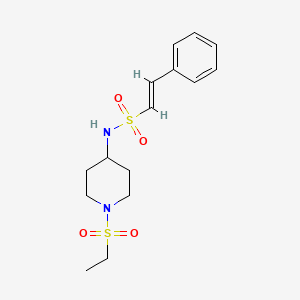
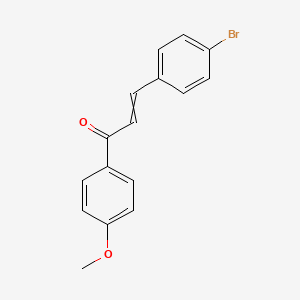
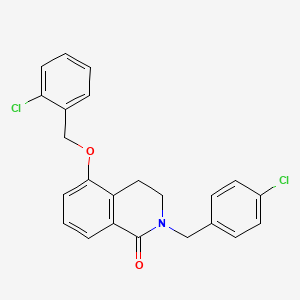
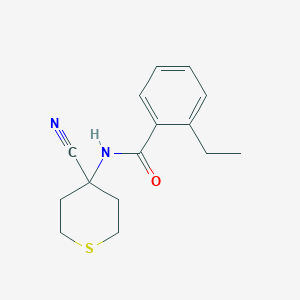
![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

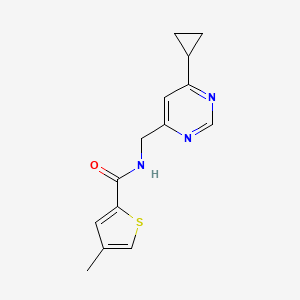
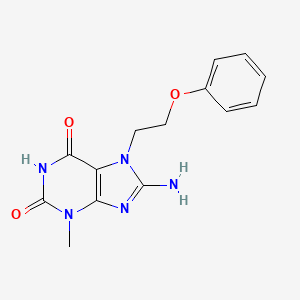
![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)

![(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2915619.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2915623.png)
